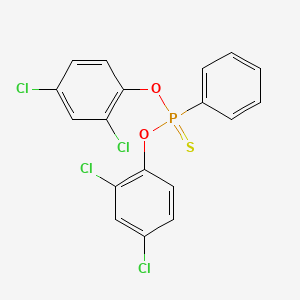
O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate: is an organophosphorus compound known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of two 2,4-dichlorophenyl groups and a phenyl group attached to a phosphonothioate moiety. Its unique structure imparts specific chemical properties that make it valuable in different scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate typically involves the reaction of 2,4-dichlorophenol with phenylphosphonothioic dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
2C6H3Cl2OH+C6H5P(S)Cl2→(C6H3Cl2O)2P(S)C6H5+2HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the phosphonothioate group to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or dichlorophenyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed:
Oxidation: Formation of phosphonates.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenyl or dichlorophenyl derivatives.
Scientific Research Applications
O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical pathways. This inhibition is often due to the formation of covalent bonds between the compound and the enzyme, leading to a loss of enzyme activity.
Comparison with Similar Compounds
Dichlofenthion: An organophosphorus compound with similar pesticidal properties.
EPN (O-ethyl O-4-nitrophenyl phenylphosphonothioate): Another organophosphorus insecticide with comparable chemical structure and applications.
Uniqueness: O,O-Bis(2,4-dichlorophenyl) phenylphosphonothioate is unique due to its specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
88239-52-5 |
|---|---|
Molecular Formula |
C18H11Cl4O2PS |
Molecular Weight |
464.1 g/mol |
IUPAC Name |
bis(2,4-dichlorophenoxy)-phenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H11Cl4O2PS/c19-12-6-8-17(15(21)10-12)23-25(26,14-4-2-1-3-5-14)24-18-9-7-13(20)11-16(18)22/h1-11H |
InChI Key |
QKTSRAWPLNWNDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(OC2=C(C=C(C=C2)Cl)Cl)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


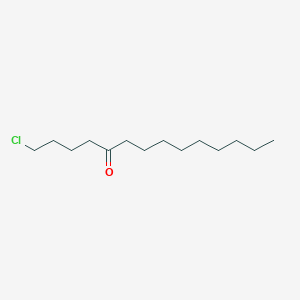

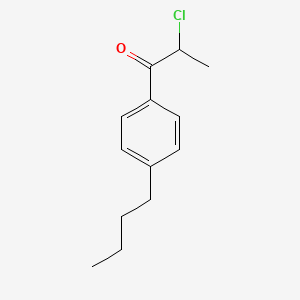


![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
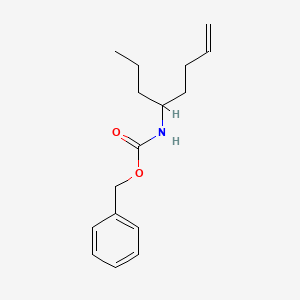
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
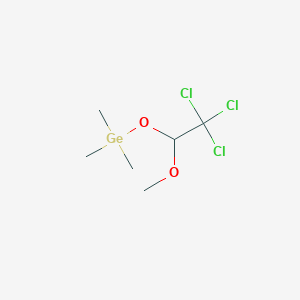
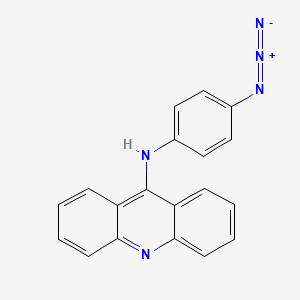
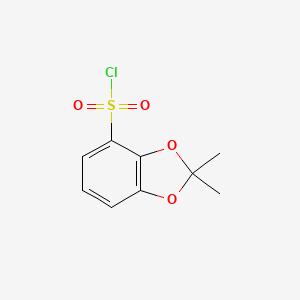
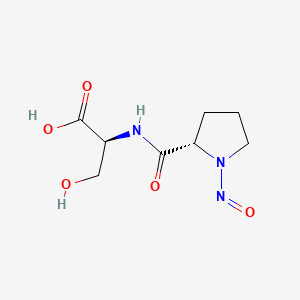
![Ethyl [4-ethoxy-3-(ethoxymethyl)phenyl]carbamate](/img/structure/B14386311.png)
![N-Benzyl-N'-[2-(4-bromophenyl)-2-oxoethyl]urea](/img/structure/B14386320.png)
